5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C10H9N3O. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often require heating and the use of a base such as potassium hydroxide (KOH) to neutralize the reaction mixture.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenylethenyl group.
Substitution: The amino group on the oxadiazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can produce acylated or alkylated oxadiazole compounds .
Scientific Research Applications
5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the phenylethenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+ |
InChI Key |
IVPQAOFOTKZPSZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)N |
Origin of Product |
United States |
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